N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-15-10-11-18(12-16(15)2)29-22-21(13-26-29)24(31)28(14-25-22)27-23(30)20-9-5-7-17-6-3-4-8-19(17)20/h3-14H,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGASFKXFFZGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the compound's structural features, synthesis methods, biological activities, and potential therapeutic applications.
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 2-position with a naphthamide group . This unique arrangement of functional groups contributes to its distinct chemical properties and biological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₃ |
| Molecular Weight | 353.4 g/mol |
| CAS Number | 899737-97-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents may include oxidizing agents and specific solvents that optimize yield and selectivity. The synthesis pathway generally follows these steps:
- Formation of the pyrazolo[3,4-d]pyrimidine core through condensation reactions.
- Introduction of the 3,4-dimethylphenyl group via electrophilic aromatic substitution.
- Coupling with naphthamide to achieve the final structure.
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Antimicrobial Effects : The structural characteristics may contribute to antimicrobial activity against various pathogens.
- Anti-inflammatory Potential : The presence of functional groups allows for modulation of inflammatory pathways.
The mechanisms by which this compound exerts its biological effects typically involve:
- Kinase Inhibition : The pyrazolo and benzamide moieties are known to interact with kinases, potentially leading to altered signaling pathways associated with cell growth and inflammation .
- Receptor Modulation : Interaction with specific receptors may also play a role in its therapeutic effects.
Case Studies
Several studies have investigated the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class. For instance:
- Antitumor Activity : A derivative demonstrated selective inhibition of PI3K pathways in cancer cells, suggesting potential for targeted cancer therapy .
- Antimicrobial Studies : Compounds exhibiting structural similarity showed significant activity against both Gram-positive and Gram-negative bacteria .
- Inflammation Models : In vitro studies indicated that certain derivatives reduced inflammatory cytokine production in macrophages .
Comparison with Similar Compounds
3,4-Dimethylphenyl vs. Other Aromatic Groups
- Compound 3h (from ): Contains a 2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl group. The ethoxy and piperazinyl substituents improve solubility and metabolic stability compared to the target compound’s 3,4-dimethylphenyl group, which prioritizes hydrophobic interactions .
- Imatinib: Uses a methylpiperazine moiety for solubility but lacks the fused pyrazolo-pyrimidinone core.
1-Naphthamide vs. Acrylamide or Other Amides
- Compound 3h: Includes an acrylamide group, a Michael acceptor capable of forming covalent bonds with cysteine residues (e.g., in EGFR inhibitors like osimertinib). The target compound’s 1-naphthamide group, in contrast, likely engages in non-covalent interactions.
Data Table: Key Structural and Hypothesized Properties
Research Findings and Mechanistic Insights
- Kinase Selectivity : The 1-naphthamide group’s bulkiness may restrict the target compound to kinases with larger hydrophobic pockets (e.g., Bruton’s tyrosine kinase, BTK), whereas smaller substituents (e.g., acrylamide in 3h) favor targets like EGFR .
- Covalent vs. Non-Covalent Binding: Unlike acrylamide-bearing analogues (e.g., 3h or osimertinib), the target compound likely acts via reversible inhibition, reducing off-target toxicity risks but requiring higher potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
